7-Iodonaphthalen-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 7-Iodonaphthalen-2-ol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule has an iodine atom attached to the 7th carbon and a hydroxyl group (-OH) attached to the 2nd carbon of the naphthalene core.Scientific Research Applications
Iodobenzannulation of Yne-Allenones
A study by Li et al. (2018) explored an I2-mediated iodobenzannulation of yne-allenones. This process enabled the formation of 4-iodonaphthalen-1-ols, which can serve as a new and reliable coupling reagent. The application involves breaking/rearranging C≡C bonds and can generate 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols through various catalyzed processes.
NMR Observation of Wheland-like Intermediates
Twum et al. (2013) observed that 1-Iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform create stable Wheland-like tetrahedral cationic species observable by NMR (Twum et al., 2013). This finding is significant for understanding the intramolecular protonation and deiodination mechanisms in similar compounds.
Photostimulated Reactions
Pierini et al. (1988) studied the photostimulated reactions of aryl iodides with 2-naphthoxide ions. They found that the reactions of 1-iodonaphthalene with these ions in liquid ammonia produced 1-aryl-2-naphthols through a nucleophilic aromatic substitution mechanism (Pierini et al., 1988).
Photophysics and Photodissociation Dynamics
Montero et al. (2010) focused on the ultrafast relaxation of 1-iodonaphthalene, particularly its dissociation channels, using time-resolved femtosecond pump-probe mass spectrometry (Montero et al., 2010). This study is crucial for understanding the behavior of 1-iodonaphthalene under photoexcitation.
Triplet Lifetimes in Aryl Iodides
Grieser and Thomas (1980) conducted a study on the triplet state of iodonaphthalene, revealing that intramolecular energy relocation processes are inhibited at lower temperatures, affecting the triplet state lifetime (Grieser & Thomas, 1980).
Polarographic Behavior
Ramanathan and Subrahmanya (1958) investigated the polarographic behavior of 2-iodonaphthalene, providing insights into its reduction mechanisms and electrochemical properties (Ramanathan & Subrahmanya, 1958).
properties
IUPAC Name |
7-iodonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQFINIACBXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629953 | |
Record name | 7-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodonaphthalen-2-ol | |
CAS RN |
128542-51-8 | |
Record name | 7-Iodo-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128542-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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